

Pharmacokinetic & Pharmacodynamic Profile of UNC2025

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Compound Focus: UNC2025

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The following table consolidates the quantitative data on **UNC2025**'s absorption, distribution, and potency from key preclinical studies [1] [2] [3].

Property	Value	Experimental Context
Oral Bioavailability	100%	In mice [1].
Half-Life ($T_{1/2}$)	3.8 hours	In mice [1].
Clearance (CL)	9.2 mL/min/kg	In mice [1].
C _{max}	1.6 μ M	In mice, after a 3 mg/kg oral dose [3].
AUC _{last}	9.2 h· μ M	In mice, after a 3 mg/kg oral dose [3].
IC ₅₀ (MERTK, biochemical)	0.46 - 0.74 nM	Cell-free assay [1] [4].
IC ₅₀ (FLT3, biochemical)	0.35 - 0.8 nM	Cell-free assay [1] [4].
IC ₅₀ (MERTK, cellular)	2.7 nM	In 697 B-ALL cells; inhibition of phosphorylation after 1 hr [1] [3].

Property	Value	Experimental Context
IC ₅₀ (FLT3, cellular)	14 nM	In MOLM-14 AML cells (FLT3-ITD positive); inhibition of phosphorylation after 1 hr [1] [3].

Detailed Experimental Protocols

The key findings in the table above are derived from the following standardized experimental methods.

In Vitro Kinase Inhibition & Specificity Profiling

- **Purpose:** To determine the potency (IC₅₀) and selectivity of **UNC2025** against a wide range of kinases.
- **Method:** **UNC2025** was tested in duplicate against **305 human kinases** using a **microcapillary electrophoresis assay** [1] [5]. The activity was also confirmed in B-ALL 697 cell lysates using the **ATP ActivX probe assay** [5].
- **Key Outcome:** The profiling confirmed that **UNC2025** is a potent dual MERTK/FLT3 inhibitor with pharmacologically useful selectivity, showing >45-fold selectivity for MERTK over AXL [1].

Cellular Phosphorylation Inhibition Assay

- **Purpose:** To measure **UNC2025**'s ability to inhibit the phosphorylation (activation) of its target kinases in living cells.
- **Cell Lines:**
 - **697 cells:** A B-cell Acute Lymphoblastic Leukemia (B-ALL) cell line that expresses MERTK [1] [6].
 - **MOLM-14 cells:** An Acute Myeloid Leukemia (AML) cell line harboring the FLT3-ITD mutation [1] [6].
- **Protocol:**
 - Cells are cultured and treated with a range of concentrations of **UNC2025** or a vehicle control (DMSO) for **1 hour** [1] [4].
 - To stabilize phosphorylated proteins, **pervanadate** is added to the cultures for the final 3 minutes [4].
 - The target protein (e.g., MERTK) is **immunoprecipitated** from cell lysates.

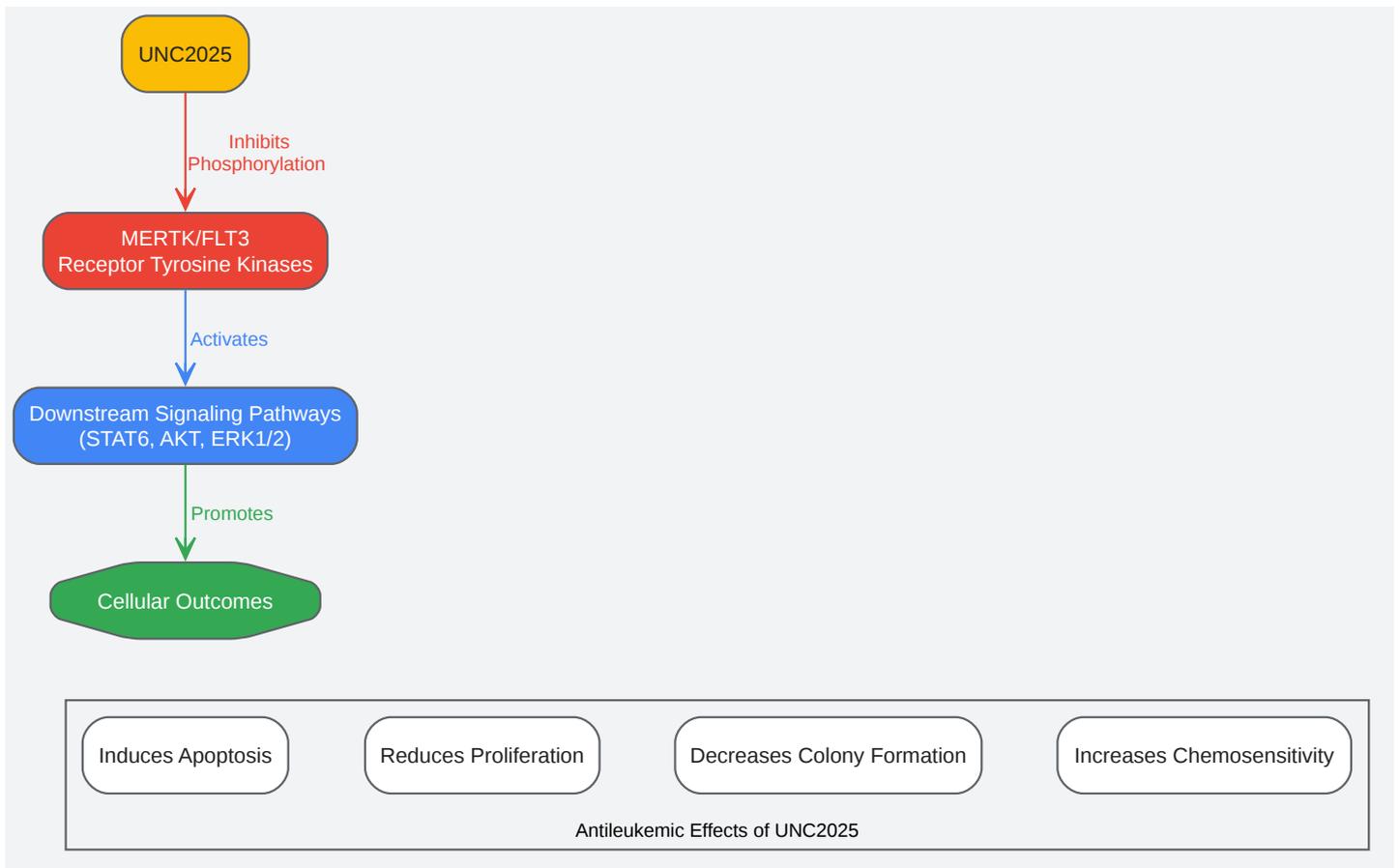
- Levels of total protein and phosphorylated protein are detected and quantified by **immunoblot (Western blot)** analysis [1] [4].

In Vivo Pharmacokinetic and Efficacy Studies

- **Purpose:** To evaluate the absorption, distribution, and therapeutic effect of **UNC2025** in animal models.
- **Animal Models:**
 - **Pharmacokinetics:** Normal mice [1] [3].
 - **Efficacy:** **NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG)** or similar immunodeficient mice transplanted with human leukemia cells (e.g., 697 B-ALL) or patient-derived AML samples [1].
- **Dosing:**
 - **PK Studies:** A single **3 mg/kg** oral dose (via gavage) was used to determine fundamental parameters [1] [2].
 - **Therapeutic Studies:** Doses of **50 mg/kg or 75 mg/kg** administered orally once daily were used to assess anti-tumor activity [1].
- **Key Analyses:**
 - **Blood Collection:** At various time points post-dose for measuring drug concentration [1].
 - **Target Engagement:** Bone marrow was harvested from leukemic mice to demonstrate that a single oral dose inhibits MERTK phosphorylation in bone marrow leukemic blasts by >90% [1] [5].
 - **Efficacy Endpoints:** Tumor burden (via bioluminescence imaging), overall survival, and quantification of human leukemia cells in organs (by flow cytometry) [1].

Mechanism of Action and Signaling Pathways

The diagram below illustrates the primary molecular mechanism of **UNC2025** and its downstream effects in leukemia cells.



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UNC2025 inhibits *MERTK/FLT3* kinases, blocking pro-survival signals and inducing anti-leukemic effects.

Conclusion and Research Implications

The preclinical data demonstrates that **UNC2025** possesses a highly favorable pharmacokinetic profile, characterized by **complete oral bioavailability and a half-life suitable for once-daily dosing** [1]. Its potent inhibition of *MERTK* and *FLT3*, both key drivers in acute leukemias, translates to significant anti-cancer activity in vitro and in vivo, including:

- **Induction of apoptosis** and reduction of proliferation in sensitive leukemia cell lines [1].

- **Significant reduction in tumor burden** and **increase in median survival** in mouse xenograft models of ALL and AML [1].
- **Synergistic effects** with conventional chemotherapy (e.g., methotrexate), suggesting potential for combination regimens that could allow for dose reduction of cytotoxic drugs [1].

These robust supporting data validate **UNC2025** as a promising clinical candidate for the treatment of acute leukemia and justify its continued development.

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